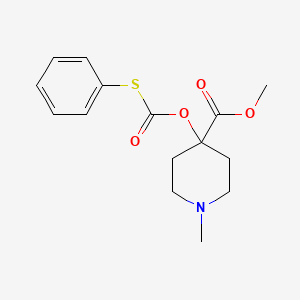
4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, a hydroxyl group, a methyl ester, and a phenylthiocarbonate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) typically involves multiple steps. One common synthetic route starts with the preparation of 4-hydroxy-1-methylpiperidine, which is then esterified with methanol to form the methyl ester. The final step involves the reaction of the methyl ester with phenylthiocarbonyl chloride to form the S-phenylthiocarbonate ester. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions
4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenylthiocarbonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ester group can produce an alcohol .
科学的研究の応用
4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) involves its interaction with specific molecular targets. The phenylthiocarbonate group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes or alter protein function, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Hydroxy-1-methyl-4-piperidinecarboxylic acid hydrochloride: Similar structure but lacks the phenylthiocarbonate ester group.
1-Methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester: Similar piperidine ring structure but different ester and phenyl groups.
4-Phenyl-4-carbethoxypiperidine: Similar piperidine ring and phenyl group but different ester group.
Uniqueness
The uniqueness of 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
特性
CAS番号 |
102070-99-5 |
|---|---|
分子式 |
C15H19NO4S |
分子量 |
309.4 g/mol |
IUPAC名 |
methyl 1-methyl-4-phenylsulfanylcarbonyloxypiperidine-4-carboxylate |
InChI |
InChI=1S/C15H19NO4S/c1-16-10-8-15(9-11-16,13(17)19-2)20-14(18)21-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChIキー |
AFEAKHPNRXBSOT-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)(C(=O)OC)OC(=O)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


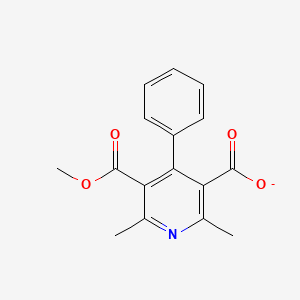
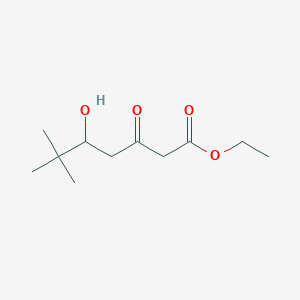
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
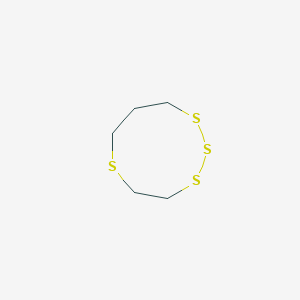

![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)
![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)
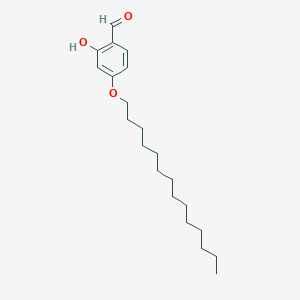
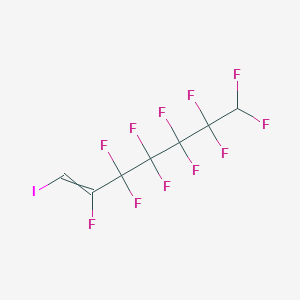
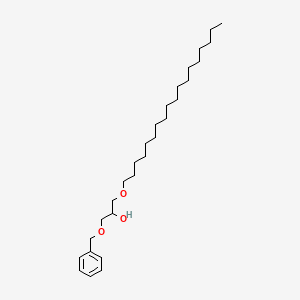
![6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate](/img/structure/B14329574.png)
![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)
